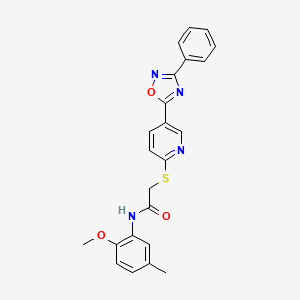![molecular formula C16H14FN3O B2502422 6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide CAS No. 1436198-02-5](/img/structure/B2502422.png)
6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide" is a fluorinated organic molecule that is likely to possess interesting chemical and biological properties due to the presence of multiple functional groups such as the pyridine ring, the amide linkage, and the alkyne moiety. While the specific compound is not directly mentioned in the provided papers, the research on related fluorinated pyridine derivatives suggests potential applications in medical imaging, pharmaceuticals, and as antimicrobial agents .
Synthesis Analysis
The synthesis of related fluorinated compounds involves multi-step processes that include amidation, nitrification, reduction, and fluorination . For example, favipiravir, a known RNA polymerase inhibitor, is synthesized through a four-step process with an overall yield of about 8% . Similarly, the synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides involves the condensation of acid chlorides with a benzisoxazole derivative . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction . For instance, the crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide reveals an almost planar molecule with intramolecular hydrogen bonding . Similarly, the structure of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was confirmed by spectroscopic methods and X-ray diffraction, and further analyzed using density functional theory (DFT) . These analytical methods would be essential for the molecular structure analysis of "6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide".
Chemical Reactions Analysis
The chemical reactivity of fluorinated pyridine derivatives can be complex due to the presence of multiple reactive sites. For example, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involves cyclization, the Suzuki reaction, hydrolysis, and amidation reactions . These reactions are indicative of the types of chemical transformations that might be applicable to the compound of interest.
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties, such as enhanced stability and specificity in biological systems . The 6-fluoropyridoxal-polymer conjugates, for example, show excellent 19F pH sensitivity and suitable pKa for in vivo studies . The physical and chemical properties of the compound "6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide" would likely be influenced by the fluorine atom and the overall molecular structure, affecting its solubility, stability, and biological activity.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research into similar compounds has demonstrated the potential for antibacterial applications. For instance, studies on pyridonecarboxylic acids have explored the synthesis and antibacterial activity of various analogues, revealing compounds with enhanced activity against bacterial infections. These compounds have shown promising results in vitro and in vivo screenings, highlighting their potential as templates for developing new antibacterial agents (Egawa et al., 1984).
Anticancer and Inhibitory Mechanisms
Research on related chemical structures has shown potential anticancer properties and mechanisms of action. A study involving water-mediated synthesis of analogues demonstrated experimental and computational studies indicating nonlinear optical (NLO) properties and molecular docking analyses. These compounds exhibited interactions with the colchicine binding site of tubulin, suggesting a mechanism by which they might inhibit tubulin polymerization and display anticancer activity (Jayarajan et al., 2019).
Chemical Synthesis and Characterization
Efficient synthesis methods for related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, have been developed, highlighting the chemical versatility and potential for creating diverse derivatives with specific biological activities. These synthesis methods allow for the exploration of structure-activity relationships and the development of targeted therapeutic agents (Hirokawa et al., 2000).
Diagnostic and Imaging Applications
Fluorinated compounds, such as 6-fluoropyridoxal polymer conjugates, have been synthesized for use as pH indicators in magnetic resonance spectroscopy and imaging. These novel macromolecular probes offer a new approach to studying tissue physiology and diagnostics, demonstrating the potential of fluorinated compounds in medical imaging applications (Mehta et al., 1996).
Organic Light Emitting Diodes (OLEDs)
Innovations in materials science have led to the development of polymer light-emitting diodes (OLEDs) using green-emitting Ir(III) complexes. Studies on ligands such as 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole have shown their role in tunable emission, illustrating the potential of these compounds in creating more efficient and versatile OLED devices (Cho et al., 2010).
Propiedades
IUPAC Name |
6-fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-3-9-20(11-14-6-4-5-12(2)19-14)16(21)13-7-8-15(17)18-10-13/h1,4-8,10H,9,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGUBWSATZYEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC#C)C(=O)C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

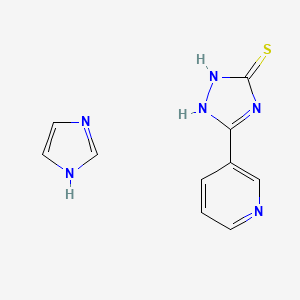

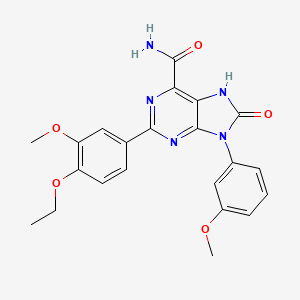
![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)
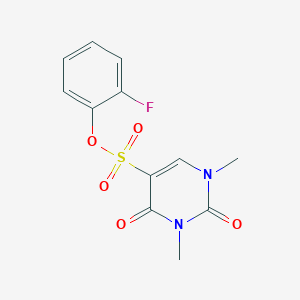
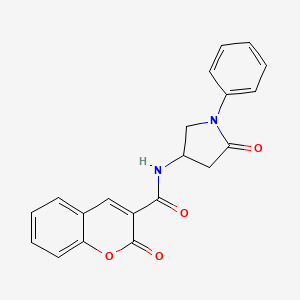
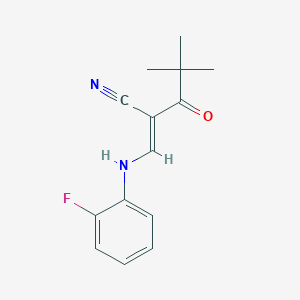
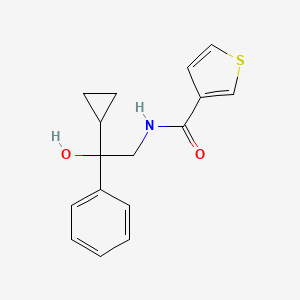
![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)
![[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2502355.png)
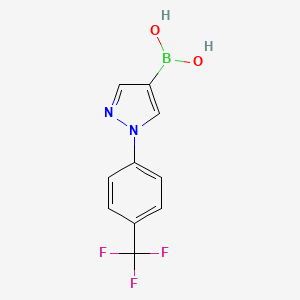
![1-allyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2502358.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone](/img/structure/B2502359.png)
